5-Bromoisoxazol-4-amine
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Overview
Description
5-Bromoisoxazol-4-amine is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoisoxazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of substituted ketonitriles with hydroxylamine, leading to the formation of 3- and/or 5-aminoisoxazoles . The reaction conditions often include the use of solvents such as ethanol and the application of reflux techniques.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoxazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Cycloaddition Reactions: The compound can participate in [2+3] cycloaddition reactions with nitrile oxides.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, molecular iodine, and terminal alkynes. Reaction conditions often involve the use of solvents like DMF (dimethylformamide) and i-PrOH (isopropanol) under microwave irradiation .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for use in medicinal chemistry .
Scientific Research Applications
5-Bromoisoxazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-Bromoisoxazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of target proteins. This inhibition can lead to various biological effects, including the suppression of cancer cell growth and the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromoisoxazol-4-amine include:
- 5-Amino-4-bromo-3-methylisoxazole
- 5-Substituted 3-aminoisoxazoles
- 4-Aminoalkylisoxazol-3-ones
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its bromine atom provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C3H3BrN2O |
---|---|
Molecular Weight |
162.97 g/mol |
IUPAC Name |
5-bromo-1,2-oxazol-4-amine |
InChI |
InChI=1S/C3H3BrN2O/c4-3-2(5)1-6-7-3/h1H,5H2 |
InChI Key |
SWUHRCHBZSWTOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NOC(=C1N)Br |
Origin of Product |
United States |
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